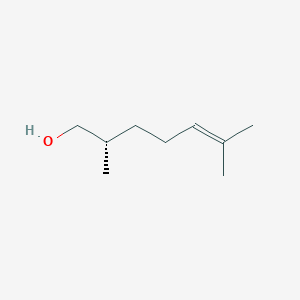
(2s)-2,6-Dimethylhept-5-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6-Dimethylhept-5-en-1-ol is an organic compound with the molecular formula C9H18O It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-Dimethylhept-5-en-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,6-dimethylhept-5-en-1-yl magnesium bromide with formaldehyde, followed by hydrolysis, yields the desired alcohol. Another method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding unsaturated aldehyde or ketone. This process typically uses a metal catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2,6-Dimethylhept-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding aldehyde or ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 2,6-Dimethylhept-5-en-1-al (aldehyde) or 2,6-Dimethylhept-5-en-1-one (ketone).
Reduction: 2,6-Dimethylheptane.
Substitution: 2,6-Dimethylhept-5-en-1-yl chloride.
Scientific Research Applications
(2S)-2,6-Dimethylhept-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as its chiral nature makes it a suitable substrate for investigating stereoselectivity.
Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological pathways.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor and stability.
Mechanism of Action
The mechanism of action of (2S)-2,6-Dimethylhept-5-en-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. For example, as a chiral alcohol, it can act as a substrate for oxidoreductases, leading to the formation of different products depending on the enzyme’s specificity.
Comparison with Similar Compounds
Similar Compounds
(2R)-2,6-Dimethylhept-5-en-1-ol: The enantiomer of (2S)-2,6-Dimethylhept-5-en-1-ol, with similar chemical properties but different biological activities due to its opposite chirality.
2,6-Dimethylhept-5-en-1-al: The corresponding aldehyde, which can be synthesized from this compound through oxidation.
2,6-Dimethylhept-5-en-1-one: The corresponding ketone, also obtainable via oxidation.
Uniqueness
This compound is unique due to its specific stereochemistry, which can significantly influence its reactivity and interactions in both chemical and biological systems. Its chiral nature makes it particularly valuable in asymmetric synthesis and studies involving stereoselective processes.
Properties
CAS No. |
161512-73-8 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(2S)-2,6-dimethylhept-5-en-1-ol |
InChI |
InChI=1S/C9H18O/c1-8(2)5-4-6-9(3)7-10/h5,9-10H,4,6-7H2,1-3H3/t9-/m0/s1 |
InChI Key |
WFZFXUZFKAOTRR-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)CO |
Canonical SMILES |
CC(CCC=C(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


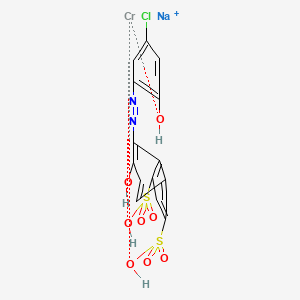

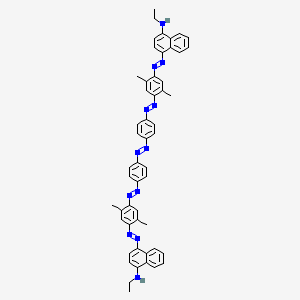
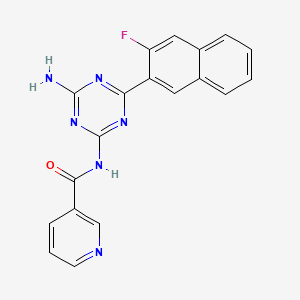
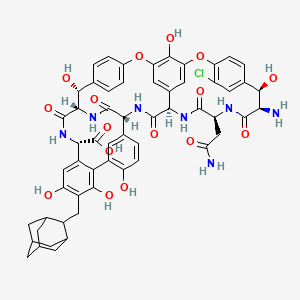
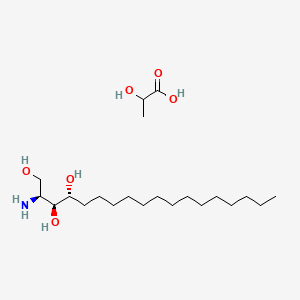
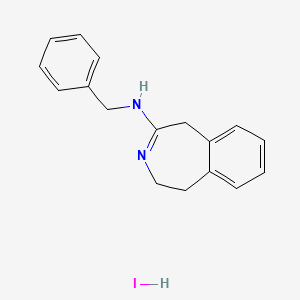
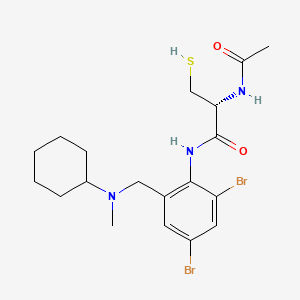
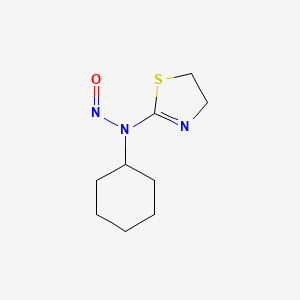
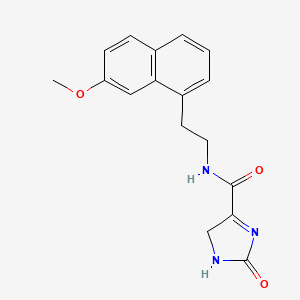
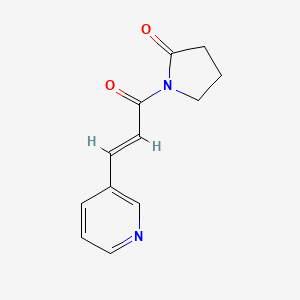

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid](/img/structure/B12770661.png)

